9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CAS: 898546-82-2), commonly abbreviated as CzSi, is a high-triplet-energy (T1 = 3.02 eV) host material primarily procured for blue phosphorescent (PhOLED) and thermally activated delayed fluorescence (TADF) devices . The incorporation of bulky triphenylsilyl groups at the 3,6-positions of the carbazole core, alongside a 4-tert-butylphenyl group at the nitrogen atom, creates a highly rigid, sterically hindered molecular architecture [1]. This specific structural design yields exceptional morphological stability with a glass transition temperature (Tg) of 131 °C, and a wide energy gap (HOMO ~6.0 eV, LUMO ~2.5 eV) . For industrial and laboratory buyers, CzSi represents a critical matrix material that ensures stable, deep-blue emission by strictly preventing reverse energy transfer while maintaining robust electrochemical integrity during device operation [1].
Substituting CzSi with simpler, legacy carbazole hosts like mCP (1,3-bis(N-carbazolyl)benzene) or purely insulating wide-gap hosts like UGH2 severely compromises device longevity and luminous efficacy [1]. mCP suffers from a critically low glass transition temperature (Tg ~55 °C), which leads to rapid thin-film crystallization, morphological degradation, and catastrophic failure under thermal stress [1]. Conversely, ultra-high-bandgap materials like UGH2 lack intrinsic hole-transport capabilities, forcing direct exciton formation on the dopant, which drives up operating voltages and causes charge trapping [2]. Furthermore, substituting CzSi with its closest structural analog, the trityl-substituted CzC, restricts carrier mobility; this concentrates excitons in a narrow recombination zone, exacerbating triplet-triplet annihilation (TTA) and causing severe efficiency roll-off at commercial brightness levels [1].
Thermal stability is a primary failure vector in OLED manufacturing. Differential scanning calorimetry (DSC) demonstrates that the bulky triphenylsilyl and tert-butylphenyl substitutions in CzSi yield a glass transition temperature (Tg) of 131 °C, compared to just 55 °C for the industry-standard baseline host, mCP [1]. This 76 °C improvement prevents the spontaneous crystallization of the amorphous emissive layer under Joule heating during continuous device operation [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 131 °C |
| Comparator Or Baseline | mCP (55 °C) |
| Quantified Difference | 76 °C higher Tg |
| Conditions | Differential Scanning Calorimetry (DSC) of neat materials |
A high Tg is mandatory for procurement to ensure thin-film stability and prevent crystallization-induced short circuits in commercial OLED panels.
Unprotected carbazole cores are prone to electrochemical degradation. Under repeated cyclic voltammetry (CV) scans, mCP undergoes rapid electrochemical polymerization due to cross-linking at its unprotected active sites [1]. In contrast, the tetrahedral silicon atoms in the triphenylsilyl groups of CzSi act as effective steric spacers, completely blocking the C3 and C6 positions of the carbazole core. As a result, CzSi shows no polymerization, merely adsorbing onto the ITO electrode without structural degradation [1].
| Evidence Dimension | Electrochemical polymerization resistance |
| Target Compound Data | No polymerization (stable CV cycling) |
| Comparator Or Baseline | mCP (rapid electrochemical polymerization) |
| Quantified Difference | Complete suppression of reactive site cross-linking |
| Conditions | Repeated cyclic voltammetry (CV) scans on ITO working electrodes |
Elimating electropolymerization prevents the formation of charge traps and non-radiative recombination centers, directly extending the operational lifetime of the device.
While the trityl-substituted analog (CzC) shares a similarly high triplet energy, CzSi possesses superior, balanced carrier-transport properties. In blue electrophosphorescent devices driven at high currents, the enhanced carrier mobility of CzSi broadens the distribution of triplet excitons across the emissive layer [1]. This spatial distribution significantly reduces the local exciton density, thereby suppressing triplet-triplet annihilation (TTA) and granting CzSi a much higher resistance against efficiency roll-off at high brightness levels compared to CzC [1].
| Evidence Dimension | Exciton distribution and TTA suppression |
| Target Compound Data | Broadened exciton distribution with low efficiency roll-off |
| Comparator Or Baseline | CzC (narrow exciton zone, higher efficiency roll-off) |
| Quantified Difference | Significant reduction in TTA-induced quenching at high driving currents |
| Conditions | Blue electrophosphorescent device operation at high brightness |
Enables OLED panels to maintain high luminous efficacy at commercial brightness levels without severe power loss.
Ultra-wide-gap hosts like UGH2 (T1 = 3.18–3.87 eV) are purely electron-transporting and insulating to holes, which forces excitons to form directly on the dopant molecules, leading to charge trapping and elevated driving voltages [2]. CzSi, with its T1 of 3.02 eV and HOMO of ~6.0 eV, provides sufficient triplet confinement for deep-blue emitters while maintaining active hole-transporting capabilities [1]. This ambipolar characteristic facilitates balanced carrier injection and transport within the emissive layer, lowering the required drive voltage compared to purely insulating hosts [2].
| Evidence Dimension | Charge transport mechanism and drive voltage |
| Target Compound Data | Hole-transporting/ambipolar matrix (reduces charge trapping) |
| Comparator Or Baseline | UGH2 (purely insulating/electron-transporting, high charge trapping) |
| Quantified Difference | Elimination of dopant-direct charge trapping, lowering drive voltage |
| Conditions | Host matrix application in PhOLED emissive layers |
Balanced charge transport reduces the electrical stress on the device and lowers overall power consumption in commercial display applications.
CzSi is the optimal procurement choice for the host matrix in deep-blue phosphorescent OLEDs (e.g., doped with FIrpic). Its high triplet energy (3.02 eV) strictly prevents endothermic reverse energy transfer from the blue dopant back to the host, maximizing internal quantum efficiency, while its high Tg (131 °C) ensures the morphological stability of the emissive layer [1].
CzSi is highly suited as a host for blue TADF emitters. The sterically hindered triphenylsilyl groups prevent excimer formation and maintain the wide bandgap required to support TADF mechanisms. Its superior carrier-transport properties broaden the recombination zone, which is critical for suppressing efficiency roll-off caused by the long triplet lifetimes inherent to TADF materials .
Due to its deep HOMO level (~6.0 eV) and high triplet energy, thin layers of CzSi (typically 3–5 nm) are deployed as exciton-blocking layers adjacent to the primary emissive zone. This confines triplet excitons strictly within the active layer, preventing energy leakage into adjacent, lower-triplet-energy hole-transport layers like TCTA, thereby boosting overall device efficiency [1].